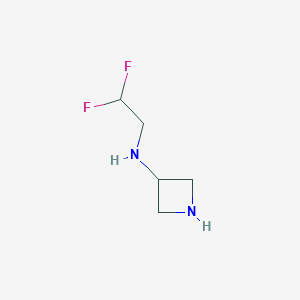
N-(2,2-difluoroethyl)azetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-difluoroethyl)azetidin-3-amine is a fluorinated organic compound with the molecular formula C5H10F2N2 It is characterized by the presence of a difluoroethyl group attached to an azetidine ring, which is a four-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)azetidin-3-amine typically involves the reaction of azetidine with 2,2-difluoroethylamine under controlled conditions. One common method involves the use of a hypervalent iodine reagent to facilitate the electrophilic 2,2-difluoroethylation of azetidine . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-difluoroethyl)azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents for electrophilic substitution, and transition metal catalysts for cross-coupling reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield difluoroethyl ketones, while substitution reactions can produce a variety of difluoroethylated nucleophiles .
Aplicaciones Científicas De Investigación
N-(2,2-difluoroethyl)azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated groups to enhance metabolic stability and bioavailability.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of agrochemicals and specialty chemicals, where its fluorinated structure imparts desirable properties such as increased efficacy and environmental stability.
Mecanismo De Acción
The mechanism of action of N-(2,2-difluoroethyl)azetidin-3-amine involves its interaction with molecular targets through the formation of hydrogen bonds and hydrophobic interactions. The difluoroethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, making it effective in drug design . The compound can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing biochemical pathways and physiological processes.
Comparación Con Compuestos Similares
N-(2,2-difluoroethyl)azetidin-3-amine can be compared with other fluorinated azetidines and difluoroethyl compounds:
Similar Compounds: Examples include 1-(2,2-difluoroethyl)azetidine, 3-(2,2-difluoroethyl)azetidine, and 2,2-difluoroethylamine.
Uniqueness: The presence of both the azetidine ring and the difluoroethyl group in this compound makes it unique. This combination imparts specific chemical properties, such as increased stability and reactivity, which are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C5H10F2N2 |
|---|---|
Peso molecular |
136.14 g/mol |
Nombre IUPAC |
N-(2,2-difluoroethyl)azetidin-3-amine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)3-9-4-1-8-2-4/h4-5,8-9H,1-3H2 |
Clave InChI |
JCOVLPCXLFNGBH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)NCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




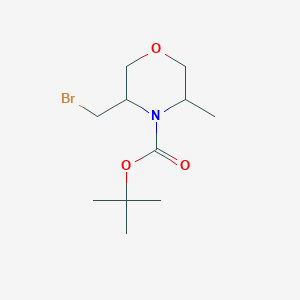
![2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942132.png)
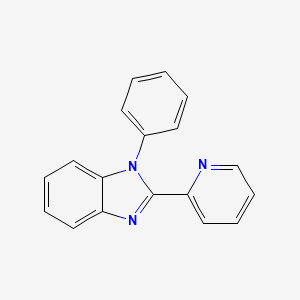
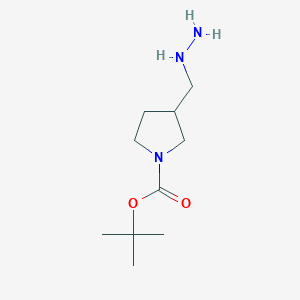

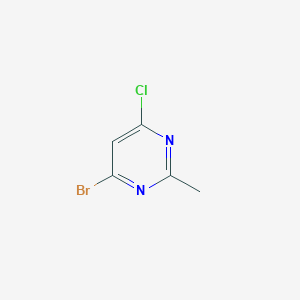
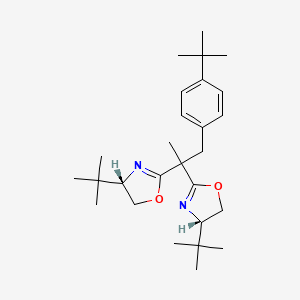
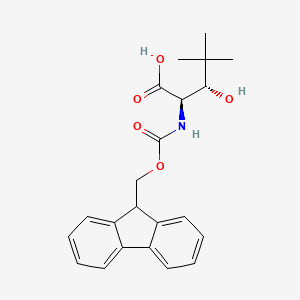

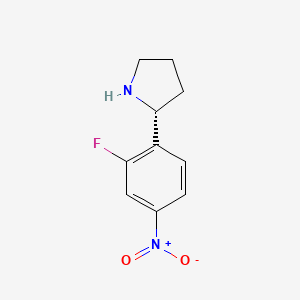
![Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]-](/img/structure/B12942171.png)
![2-(Benzo[d]thiazol-2-yl)cyclohexanol](/img/structure/B12942176.png)
